2-氟-N-甲基苯甲酰胺

货号 B2811828

CAS 编号:

52833-63-3

分子量: 153.156

InChI 键: NAGFMACWWJYORB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

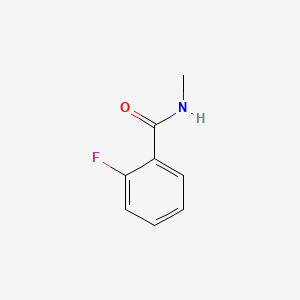

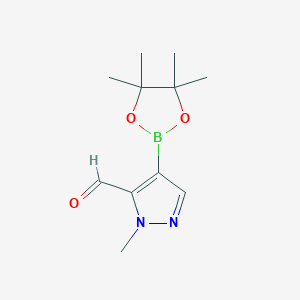

2-Fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H8FNO. It has a molecular weight of 153.16 . It is a solid substance that should be stored in a dry room at normal temperature .

Molecular Structure Analysis

The molecular structure of 2-fluoro-N-methylbenzamide consists of a benzene ring substituted with a fluoro group at the 2-position and a N-methylamide group . The InChI code for this compound is 1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

2-Fluoro-N-methylbenzamide is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed.科学研究应用

氟化反应

- 铁催化的氟化:2-氟代-N-甲基苯甲酰胺被用于铁介导的温和酰胺定向氟化反应中。该过程化学选择性地转移氟,以提供具有广泛底物范围和官能团耐受性的氟化物,而不需要贵金属添加剂。该反应可能涉及具有直接铁介导的氟转移的短寿命自由基中间体 (Groendyke, AbuSalim, & Cook, 2016)。

分子和结构研究

- 分子内氢键研究:已对邻位氟代和邻位氯代-N-甲基苯甲酰胺(包括 2-氟代衍生物)的构象行为进行了研究。这项研究量化了 -F 取代基如何通过非共价分子内相互作用微调低聚物骨架的刚性,影响形状和柔韧性 (Galan et al., 2009)。

- 自旋-自旋耦合分析:2-氟苯甲酰胺及其 N-甲基衍生物在磁共振研究中表现出独特的自旋-自旋耦合,表明不存在于没有氟取代的类似酰胺中的特定相互作用和氢键 (Rae, Weigold, Contreras, & Biekofsky, 1993)。

合成与化学性质

- 便捷的合成方法:有一种记录在案的方法用于 2-氟代-N-甲基苯甲酰胺的简明合成,突出了其在进一步研究和应用中的可及性 (Xu, Xu, & Zhu, 2013)。

- 非线性光学性质的途径研究:对相关化合物 2-氟代-N,N-二苯基苯甲酰胺的合成途径的研究揭示了其光电性质的见解。此类研究可以为 2-氟代-N-甲基苯甲酰胺的类似研究提供参考 (Raveendiran et al., 2022)。

治疗应用和生物学研究

- 细胞毒活性与分子对接:包括 2-氟代-N-甲基苯甲酰胺在内的新型 α-氨基膦酸酯在癌细胞系中表现出细胞毒活性,表明潜在的治疗应用 (Poola et al., 2019)。

- 肿瘤中的 PET 成像:4-[(18)F]氟代-N-[4-[6-(异丙基氨基)嘧啶-4-基]-1,3-噻唑-2-基]-N-甲基苯甲酰胺等化合物被开发为 PET 配体,用于肿瘤中代谢型谷氨酸受体亚型 1 的成像,突出了氟代苯甲酰胺在医学成像中的诊断潜力 (Yamasaki et al., 2011)。

安全和危害

属性

IUPAC Name |

2-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGFMACWWJYORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-methylbenzamide | |

Synthesis routes and methods

Procedure details

A mixture of 5-ethynyl-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (268 mg, 1.2 mmol), 4-bromo-2-fluoro-N-methyl-benzamide (230 mg, 1.0 mmol), dichlorobistriphenyl phosphinepalladium (II) (21 mg, 0.03 mmol) and TBAF.3H2O (945 mg, 3.0 mmol) were added to a reaction vessel and the contents heated at 80° C. for 5 min in microwave. After completion of reaction (as monitored by TLC & LCMS), the reaction mixture was poured into water (25 mL) and the compound extracted with EtOAc (3×60 mL). The combined organic layers were dried over sodium sulfate, concentrated under vacuum and purified by reverse phase chromatography to obtain 22 mg of 4-[2-(2,8-dimethyl-1,2,3,4-tetrahydro-pyrido[4,3-b]indol-5-yl)-5-yl)-2-fluoro-vinyl]-2-fluoro-N-methyl-benzamide and 63 mg of product. 1H NMR (CD3OD, oxalate salt) δ (ppm): 8.30 (m, 1H), 8.80 (t, 1H), 7.50 (t, 1H), 7.38-7.24 (m, 3H), 7.10 (d, 1H), 6.80 (m, 2H), 3.60 (m, 2H), 3.25 (m, 2H), 3.04 (s, 3H), 2.96 (d, 3H), 2.82 (s, 3H), 2.40 (s, 3H).

Name

5-ethynyl-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Quantity

268 mg

Type

reactant

Reaction Step One

[Compound]

Name

( II )

Quantity

21 mg

Type

reactant

Reaction Step One

Name

Citations

For This Compound

108

Citations

The presence of the C–F bond in organic molecules, particularly in the context of generating different intermolecular interactions of the type C–F⋯F–C, C–H⋯F and C–F⋯π is of extreme …

Number of citations: 51

pubs.rsc.org

… The observation of an H–F coupling in 2-fluoro-N-methylbenzamide in CDCl 3 but not DMSO was ascribed as because of the presence of the trans conformer in CDCl 3 with an …

Number of citations: 7

analyticalsciencejournals.onlinelibrary.wiley.com

… Sublimation at lo0 "C/25 mmHg gave 2-fluoro-N-methylbenzamide as white crystals, mp 46.5-47 "C. IR (paraffin), 3390, 2350, 1645, 1540 cm-'. Analysis: calculated for C,H,FNO, C 62.74…

Number of citations: 50

analyticalsciencejournals.onlinelibrary.wiley.com

… via the reaction of 2-iodo/bromobenzamides with benzylamines in DMSO using K 2 CO 3 as the base; (6a) thus, we first carried out the reaction of 2-fluoro-N-methylbenzamide (1a) with …

Number of citations: 24

pubs.acs.org

… Subsequently, the 2-fluoro-N-methylbenzamide was efficiently converted into the product 2m (79% yield) and polysubstituted N-methylbenzamides 1n and 1o successfully led to the …

Number of citations: 0

pubs.acs.org

… It should be noted that in contrast to iodide 37 4-bromo-2-fluoro-N-methylbenzamide 44 that was found to be less reactive toward amines (R)-36a or (R)-36b produced aminoacid ((R)-38…

Number of citations: 26

www.sciencedirect.com

… Chemically, it is (4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide) with molecular formula C 21 H 15 F 4 N 5 O 2 S…

Number of citations: 3

link.springer.com

… to a general schema, which involves starting from a given ketone and reacting it under Strecker reaction conditions, using sodium cyanide and 4-amino-2-fluoro-Nmethylbenzamide. …

Number of citations: 433

elifesciences.org

… 2-Fluoro-N-methylbenzamide 16e is a moderately potent dual mGlu 2 /mGlu 3 PAM while the dimethylbenzamide 16l and carboxamide 16m were inactive at mGlu 3 . …

Number of citations: 1

www.sciencedirect.com

… Then, water and methylamine, the nucleophiles, were reacted with the α-diketone to give 2-fluorobenzoic acid and 2-fluoro-N-methylbenzamide, respectively. In the oxidation of …

Number of citations: 2

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2811747.png)

![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)

![1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B2811757.png)

![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)

![1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one](/img/structure/B2811760.png)

![3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2811767.png)

![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2811768.png)